Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
Overview
Description
Ethyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate is a compound with the molecular formula C15H14ClN3O3 . It is also known by other names such as Ro-151310 and CHEMBL415290 . The molecular weight of this compound is 319.74 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazo[1,5-a][1,4]benzodiazepine core, which is a fused ring system containing two nitrogen atoms and one oxygen atom . The compound also contains a chloro substituent at the 8-position, a methyl group at the 5-position, and an ethyl ester group at the 3-position .Scientific Research Applications
Pharmacokinetics and Metabolism
Midazolam is primarily metabolized in the human body through the liver, with a significant portion of the drug excreted via the kidneys. Nearly 90% of the administered dose is excreted within 24 hours, mainly as the conjugated 1-hydroxymethyl derivative, which accounts for 60-70% of the dose. The plasma clearance of midazolam indicates its rapid elimination, showcasing its efficiency in processing and potential for minimizing long-term accumulation within the body (Heizmann & Ziegler, 1981).
Clinical Pharmacology and Therapeutic Applications
Midazolam's effects on sleep parameters in normal subjects highlight its potential for research into sleep disorders and therapeutic applications. It has been shown to reduce sleep onset latency, increase sleep duration, and improve sleep quality, suggesting its utility in studying and potentially treating sleep-related conditions (Krieger, Mangin, & Kurtz, 1983).
Anesthesia and Sedation
Midazolam has been evaluated for its efficacy as a hypnotic agent in comparison with oxazepam, demonstrating significant benefits in reducing time taken to fall asleep and the number of nocturnal awakenings. This supports its application in anesthesia, particularly in inducing sedation for surgical procedures (Helcl, Lupolover, Buch, & Amrein, 1981).
Cardiovascular and Respiratory Effects
Investigations into the hemodynamic effects of midazolam in coronary patients have shown its utility in anesthesia induction, demonstrating beneficial hemodynamic properties. This suggests a potential research avenue in cardiovascular pharmacology, particularly in understanding the drug's impact on cardiac and vascular function during surgical interventions (Schleussner, Kramer, Müller, Scheld, & Hempelmann, 1981).
Mechanism of Action
Properties
IUPAC Name |
ethyl 8-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORLMYYHZLDYOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229273 | |
Record name | Ro 15-3505 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78756-33-9 | |
Record name | Ro 15-3505 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078756339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 15-3505 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROFLUMAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRD5QFZ6DV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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